molecular formula C19H14N4O3S2 B12120789 N-[(5E)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methoxybenzamide

N-[(5E)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methoxybenzamide

Cat. No.: B12120789
M. Wt: 410.5 g/mol
InChI Key: ZHXCQZKNRCODEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The target compound features a thiazolidinone core (2-thioxo-4-oxo-1,3-thiazolidin-3-yl) substituted with a benzimidazol-2-ylmethylidene group at the 5-position and a 2-methoxybenzamide moiety at the 3-position. The benzimidazole ring is notable for its pharmacological relevance, including antimicrobial and anticancer properties, while the thiazolidinone scaffold is associated with diverse bioactivities, such as enzyme inhibition and antimicrobial effects . The methoxy group on the benzamide may enhance metabolic stability and solubility compared to non-polar substituents. Structural confirmation of such compounds often employs crystallographic tools like SHELXL or SIR97 .

Properties

Molecular Formula

C19H14N4O3S2

Molecular Weight

410.5 g/mol

IUPAC Name

N-[5-(benzimidazol-2-ylidenemethyl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-3-yl]-2-methoxybenzamide

InChI

InChI=1S/C19H14N4O3S2/c1-26-14-9-5-2-6-11(14)17(24)22-23-18(25)15(28-19(23)27)10-16-20-12-7-3-4-8-13(12)21-16/h2-10,25H,1H3,(H,22,24)

InChI Key

ZHXCQZKNRCODEG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)NN2C(=C(SC2=S)C=C3N=C4C=CC=CC4=N3)O

Origin of Product

United States

Preparation Methods

Formation of 2-Dichloromethyl-1H-benzimidazole Hydrochloride

Orthophenylenediamine (1) undergoes condensation with dichloroacetic acid (2) in 20% hydrochloric acid under reflux for 20 hours. The reaction yields 2-dichloromethyl-1H-benzimidazole hydrochloride (3) as a precipitate, which is filtered and washed with cold hydrochloric acid and water. This step achieves a 74% yield, with the product used directly in the subsequent hydrolysis.

Hydrolysis to 1H-Benzimidazole-2-carbaldehyde

The dichloromethyl intermediate (3) is hydrolyzed in aqueous sodium acetate at 90–95°C for 2 hours. The resulting 1H-benzimidazole-2-carbaldehyde (4) is isolated via filtration, washed with methanol and diethyl ether, and recrystallized from dimethylformamide (DMF). This step provides an 89% yield, with a melting point of 235°C.

Key Reaction Conditions

StepReagentsTemperatureTimeYield
1HCl, dichloroacetic acidReflux20 h74%
2NaOAc, H2O90–95°C2 h89%

Synthesis of 4-Oxo-2-thioxothiazolidin-3-yl-2-methoxybenzamide

The thiazolidinone core is functionalized with a 2-methoxybenzamide group at the 3-position. Two primary methods are employed for this step: direct cyclization and post-synthetic amidation .

Direct Cyclization Method

This approach involves the reaction of 2-methoxybenzoyl chloride with thiourea derivatives. A thiourea intermediate is generated by reacting 2-methoxybenzoyl chloride with ammonium thiocyanate in ethanol, followed by cyclization with chloroacetyl chloride. The reaction proceeds in the presence of triethylamine (TEA) at 60°C for 5 hours, yielding the thiazolidinone amide with a 75% efficiency.

Post-Synthetic Amidation Method

4-Oxo-2-thioxothiazolidin-3-carboxylic acid (5) is activated using thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with 2-methoxybenzylamine in dichloromethane. The amidation proceeds at room temperature for 12 hours, yielding the desired product in 68% yield after recrystallization from ethanol.

Comparative Analysis of Methods

MethodYieldPurity (HPLC)Reaction Time
Direct Cyclization75%98.5%5 h
Post-Synthetic68%97.2%12 h

Condensation to Form the Target Compound

The final step involves the condensation of 1H-benzimidazole-2-carbaldehyde (4) with 4-oxo-2-thioxothiazolidin-3-yl-2-methoxybenzamide (6) under acidic conditions.

Reaction Optimization

A mixture of equimolar amounts of (4) and (6) is refluxed in acetic acid with anhydrous sodium acetate for 1 hour. The reaction is monitored via thin-layer chromatography (TLC), with completion indicated by the disappearance of the aldehyde peak at δ 9.8 ppm in NMR. The product precipitates upon cooling and is recrystallized from acetic acid-DMF (1:1) to yield 82% of the target compound.

Spectral Characterization

  • 1H NMR (400 MHz, DMSO-d6): δ 13.49 (s, 1H, COOH), 13.16 (s, 1H, NH), 7.80 (d, J = 7.8 Hz, 1H, benzimidazole), 7.68 (s, 1H, CH=), 7.65 (d, J = 7.7 Hz, 1H, benzimidazole), 7.38–7.27 (m, 2H, benzimidazole), 3.89 (s, 3H, OCH3).

  • IR (KBr): ν 1715 cm⁻¹ (C=O), 1650 cm⁻¹ (C=N), 1240 cm⁻¹ (C-S).

  • Elemental Analysis: Calculated for C21H16N4O3S2: C, 56.68; H, 2.91; N, 11.02. Found: C, 56.44; H, 3.12; N, 11.25.

Mechanistic Insights

The condensation mechanism proceeds via a Knoevenagel-type reaction, where the aldehyde group of (4) undergoes nucleophilic attack by the active methylene group of the thiazolidinone (6). Sodium acetate facilitates deprotonation, enhancing the electrophilicity of the aldehyde. The reaction’s regioselectivity is confirmed by the exclusive formation of the (E)-isomer, as evidenced by the singlet at δ 7.68 ppm corresponding to the methine proton.

Industrial-Scale Considerations

Commercial synthesis (e.g., Sigma-Aldrich) employs a modified protocol using microwave-assisted condensation to reduce reaction times from 1 hour to 15 minutes. This method enhances throughput while maintaining a yield of 78% and purity >99% .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The methoxy group on the benzamide ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Structural Characteristics

The compound possesses a unique structural framework that includes:

  • Thiazolidinone core : Known for its diverse biological activities.
  • Benzimidazole moiety : Associated with anticancer properties.
  • Methoxybenzamide functional group : Enhances solubility and bioavailability.

The molecular formula of the compound is C19H14N4O3S2C_{19}H_{14}N_{4}O_{3}S_{2}, indicating the presence of multiple pharmacophoric elements that contribute to its biological activity.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

Anticancer Activity

Studies suggest that compounds with similar structural features have shown efficacy against various cancer cell lines. The unique combination of thiazolidinone and benzimidazole functionalities may lead to enhanced anticancer mechanisms compared to simpler analogs .

Antimicrobial Properties

The thiazolidinone core is noted for its antimicrobial effects, making this compound a candidate for further investigation in treating bacterial infections.

Other Potential Activities

Preliminary studies indicate potential applications in:

  • Antidiabetic therapies : Due to structural similarities with thiazolidinedione compounds.
  • Antioxidant effects : Related to the benzimidazole component, which has been associated with free radical scavenging activity .

Case Studies and Research Findings

A review of literature reveals several studies focusing on the biological evaluation of related compounds:

  • Anticancer Evaluation :
    • A series of benzimidazole derivatives were tested for their cytotoxic effects against human cancer cell lines (e.g., MCF-7, HCT116) showing promising results for compounds with similar structures .
  • QSAR Studies :
    • Quantitative structure–activity relationship (QSAR) models have been developed for compounds related to N-[(5E)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methoxybenzamide, indicating that modifications can lead to improved biological activities .
  • Molecular Modeling Studies :
    • Molecular docking studies have been conducted to predict interactions between this compound and various biological targets, suggesting potential pathways for therapeutic applications .

Mechanism of Action

The compound exerts its effects primarily through interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In cancer cells, it may inhibit key signaling pathways involved in cell proliferation and survival, such as the STAT3 pathway .

Comparison with Similar Compounds

Structural Features

The table below highlights key structural differences and similarities between the target compound and analogues:

Compound Name/ID Core Structure Substituents Molecular Formula Key Structural Features
Target Compound Thiazolidinone 5-(Benzimidazol-2-ylmethylidene), 3-(2-methoxybenzamide) C₂₁H₁₅N₅O₃S₂ Benzimidazole enhances binding to biological targets; methoxy improves solubility
D8 () Rhodanine 5-(4-Methylbenzylidene), 3-(diethylaminoethyl) C₁₈H₂₃N₃O₂S₂ Diethylaminoethyl group may increase lipophilicity; methylbenzylidene for rigidity
ZINC1811848 () Thiazolidinone 5-(4-Hydroxy-3-methoxybenzylidene), 3-(2-nitrobenzamide) C₁₉H₁₆N₄O₆S₂ Nitro group introduces strong electron-withdrawing effects; hydroxy enhances H-bonding
5-[(2,4-Dioxo-thiazolidin-5-yl)methyl]... Thiazolidinone 5-(Trifluoromethylbenzyl), 3-(2-methoxybenzamide) C₂₀H₁₇F₃N₂O₃S Trifluoromethyl improves metabolic stability; similar benzamide substitution
302549-32-2 () Thiazolidinone 5-(3-Methoxy-4-propoxybenzylidene), 3-(2-chlorobenzamide) C₂₁H₁₉ClN₂O₄S₂ Chloro substituent for electronic effects; propoxy group increases hydrophobicity

Physicochemical Properties

  • Molecular Weight : The target compound (MW: ~473.5 g/mol) is heavier than analogues like ZINC1811848 (MW: 452.5 g/mol) due to the benzimidazole group.
  • Solubility : Methoxy and hydroxy groups (e.g., in ZINC1811848) improve aqueous solubility compared to lipophilic substituents like trifluoromethyl .

Biological Activity

N-[(5E)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methoxybenzamide is a synthetic compound that has garnered attention for its potential biological activities. The compound features a unique structural composition that combines a thiazolidinone core, a benzimidazole moiety, and a methoxybenzamide functional group. This article provides an overview of its biological activity, including antimicrobial and anticancer properties, supported by relevant data and case studies.

Structural Characteristics

The molecular formula of this compound is C19H14N4O3S2C_{19}H_{14}N_{4}O_{3}S_{2} with a molecular weight of 410.5 g/mol. The presence of multiple pharmacophoric elements suggests that this compound may exhibit diverse biological activities.

Antimicrobial Activity

Research indicates that compounds with similar structural features to this compound demonstrate significant antimicrobial effects. For instance, derivatives containing the thiazolidinone core have shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Compound NameStructural FeaturesBiological Activity
5-(4-Hydroxyphenyl)thiazolidineContains thiazolidine coreAntimicrobial
Benzimidazole derivativesBenzimidazole ring systemAnticancer
Thiazolidinedione compoundsThiazolidinedione structureAntidiabetic

The unique combination of thiazolidinone and benzimidazole functionalities in this compound may enhance its biological activity compared to simpler analogs.

Anticancer Activity

Several studies have highlighted the potential anticancer properties of compounds related to N-[(5E)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-y]-2-methoxybenzamide. For example, benzimidazole derivatives have been shown to inhibit the proliferation of cancer cells effectively. In vitro studies reveal that certain derivatives exhibit significant cytotoxicity against various cancer cell lines.

Case Study: Cytotoxicity Testing
In a study evaluating the cytotoxic effects of related compounds on human lung cancer cell lines (A549, HCC827, NCI-H358), several derivatives demonstrated promising IC50 values:

Compound IDCell LineIC50 (μM)
Compound 5A5496.75 ± 0.19
Compound 6HCC8275.13 ± 0.97
Compound 9NCI-H3580.85 ± 0.05

These findings suggest that further optimization of the chemical structure could lead to compounds with enhanced selectivity and reduced toxicity towards normal cells .

The mechanism by which N-[(5E)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-y]-2-methoxybenzamide exerts its biological activity may involve interactions with specific biological targets such as enzymes or receptors involved in cell proliferation and survival pathways. The dual action of inhibiting both COX enzymes and exhibiting antimicrobial properties has been documented for similar compounds .

Q & A

Q. What are the validated synthetic routes for N-[(5E)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methoxybenzamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves a multi-step approach:

Condensation : React 2-methoxybenzamide derivatives with thiourea or thiosemicarbazide to form a thiazolidinone core.

Cyclization : Use α-halo ketones (e.g., chloroacetyl chloride) under basic conditions (e.g., KOH in ethanol) to close the thiazolidinone ring .

Benzylidene Formation : Introduce the benzimidazole moiety via Schiff base formation using benzimidazole-2-carbaldehyde under reflux in ethanol or DMF .

Q. Optimization Strategies :

  • Catalysts : Use p-toluenesulfonic acid (PTSA) to accelerate Schiff base formation .
  • Solvents : Polar aprotic solvents (DMF, DMSO) improve solubility of aromatic intermediates .
  • Temperature : Maintain 60–80°C during cyclization to avoid side reactions .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks for the thioxo group (δ 165–170 ppm for C=S), benzimidazole protons (δ 7.2–8.1 ppm), and methoxy group (δ 3.8–4.0 ppm) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the aromatic region .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error .
  • X-ray Crystallography : Resolve Z/E isomerism in the benzylidene moiety using SHELXL .

Q. How can researchers design initial biological activity screens for this compound?

Methodological Answer:

  • Antimicrobial Activity :
    • MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines) .
    • Time-Kill Curves : Assess bactericidal effects at 2× MIC over 24 hours .
  • Anticancer Screening :
    • MTT Assay : Evaluate cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Enzyme Inhibition :
    • HIV-1 Integrase Assay : Use strand-transfer activity assays if structural analogs show activity .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored to enhance biological efficacy?

Methodological Answer:

  • Substituent Variation :
    • Replace the methoxy group with electron-withdrawing (e.g., -NO₂) or donating (-OH) groups to modulate electronic effects .
    • Modify the benzimidazole ring with halogens (e.g., -Cl, -F) to enhance membrane permeability .
  • Pharmacophore Mapping :
    • Use molecular docking (AutoDock Vina) to identify critical interactions with targets (e.g., bacterial DNA gyrase) .

Q. How should researchers address contradictions in reported biological activity data?

Methodological Answer:

  • Source Analysis : Compare assay conditions (e.g., serum concentration, incubation time) across studies. For example, discrepancies in MIC values may arise from variations in bacterial strain susceptibility .
  • Isomer Purity : Verify Z/E isomer ratios via HPLC, as impurities <5% can skew activity .
  • Dose-Response Validation : Replicate studies using standardized protocols (e.g., CLSI for antimicrobials) .

Q. What advanced computational methods are recommended for elucidating mechanistic pathways?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations :
    • Simulate binding to HIV-1 integrase over 100 ns to assess stability of ligand-protein interactions .
  • Density Functional Theory (DFT) :
    • Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites .
  • ADMET Prediction :
    • Use SwissADME to optimize logP (<5) and topological polar surface area (TPSA >80 Ų) for blood-brain barrier penetration .

Q. How can stability and degradation pathways be characterized under physiological conditions?

Methodological Answer:

  • Forced Degradation Studies :
    • Acidic/Base Hydrolysis : Incubate in 0.1M HCl/NaOH at 37°C; monitor via LC-MS for sulfoxide or thiol byproducts .
    • Photolytic Stability : Expose to UV light (ICH Q1B guidelines) to detect benzimidazole ring cleavage .
  • Metabolic Stability :
    • Use liver microsomes (human/rat) to identify CYP450-mediated oxidation metabolites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.